Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate
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Overview
Description
“Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 349.45 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a liquid . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis and reaction of chiral N-methyl-2-oxazolidinones, which are intermediates for constructing N-methylpyrrole rings (Kawano, Negoro, & Ueda, 1997).
- It plays a role in the synthesis of protected methyl esters of non-proteinogenic amino acids, utilizing a synthetic approach that preserves the chirality of the starting material (Temperini et al., 2020).
- The compound is used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence studies (Watanabe et al., 2010).
Intermediate in Organic Synthesis
- It serves as an intermediate in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, highlighting its utility in complex organic synthesis processes (Ravikumar et al., 2015).
- The compound is key in the preparation of isomers used in the synthesis of natural products like microsporin B (Swaroop et al., 2014).
Chemical Transformations
- Its derivatives are involved in chemical transformations like the synthesis and transformations of methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which demonstrates the compound's versatility in organic synthesis (Baš et al., 2001).
- It is also used in divergent and solvent-dependent reactions, providing insights into the mechanisms of organic chemical reactions (Rossi et al., 2007).
Applications in Biochemistry and Pharmacology
- This compound and its related structures are used in synthesizing imidazolin-2-one 3-oxides, which have potential biochemical applications (Epshtein et al., 1983).
- It is a key intermediate in synthesizing biotin, a water-soluble vitamin involved in the metabolic cycle (Qin et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZFLAPISZUVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCCC(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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